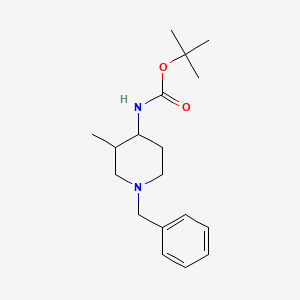

tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-12-20(13-15-8-6-5-7-9-15)11-10-16(14)19-17(21)22-18(2,3)4/h5-9,14,16H,10-13H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUKUCGBYWFHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves several steps. A typical approach includes starting with a piperidine derivative that is reacted with benzyl chloride to introduce the 1-benzyl group. Subsequently, a tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product.

For example, one method involves the reductive amination of 4-N-BOC-aminopiperidine with benzyl halides in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), utilizing a catalyst such as triethylamine (TEA). The tert-butyl carbamate group is introduced by reacting with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. The resulting product is then purified, often using column chromatography with silica gel and a hexane/ethyl acetate gradient.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in automated reactors. Reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, recrystallization, and continuous flow reactors to purify the final product and optimize the reaction. Process analytical technology (PAT), such as in-line FTIR, is used to monitor the reaction in real-time.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several chemical reactions, including:

- Oxidation : Oxidation using reagents like potassium permanganate or chromium trioxide.

- Reduction : Reduction using hydrogen gas in the presence of a palladium catalyst.

- Substitution : Nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.

- Cross-coupling Reactions: The N-Cbz and N-Boc protecting groups are stable enough to allow Suzuki cross-couplings with aryl boronic acids and Fe-catalyzed cross-couplings of alkyl Grignard reagents.

Common Reagents and Conditions

- Oxidation : Potassium permanganate in an acidic medium.

- Reduction : Hydrogen gas with a palladium catalyst.

- Substitution : Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

- Oxidation : Formation of carboxylic acids or ketones.

- Reduction : Formation of secondary amines.

- Substitution : Formation of various substituted piperidine derivatives.

Scientific Research Applications

This compound is utilized in various scientific research fields:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules and as a protecting group for amines.

- Biology : Employed in studying enzyme inhibitors and receptor ligands.

- Medicine : Investigated for potential use in drug development, especially in designing central nervous system agents.

- Industry : Utilized in producing specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate

- CAS Number : 173340-23-3

- Molecular Formula : C₁₈H₂₈N₂O₂

- Molecular Weight : 304.43 g/mol

Structural Features: The compound consists of a piperidine ring substituted at the 4-position with a methyl group bearing a tert-butyl carbamate moiety.

Key Differences Compared to Similar Compounds

| Compound | CAS | Formula | Key Differences |

|---|---|---|---|

| tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate | Not specified | C₁₆H₂₂N₄O₂ | Replaces the benzyl group with a 4-cyanopyridin-2-yl substituent; Lower molecular weight (292.38 g/mol vs. 304.43 g/mol) |

| tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate | 1289007-64-2 | C₁₆H₂₄BrN₃O₂ | |

| tert-Butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (Compound 9) | Not specified | C₁₆H₂₅N₃O₂ | Features a 4-aminophenyl group instead of benzyl, introducing a primary amine; The amino group improves solubility |

| tert-Butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate | 921616-60-6 | C₁₉H₃₀N₂O₂ | Ethyl spacer between the piperidine and carbamate groups |

| (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate | 1286208-31-8 | C₁₅H₂₆N₂O₄ | |

| tert-butyl N-(1-benzyl-4,5,6-trimethylpiperidin-3-yl)carbamate | Click on QUICK INQUIRY on Benchchem | Not specified | Piperidine ring substituted with a benzyl group at the 1-position and methyl groups at the 4-, 5-, and 6-positions. |

Biological Activity

The biological activity of this compound is significant, particularly in neurological applications. Its potential as an enzyme inhibitor and receptor ligand has been demonstrated.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of new pharmaceuticals due to its ability to interact with various biological pathways.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its unique structure allows it to interact with specific receptors in the brain, making it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions modulate neuronal activity and have potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

Structural Analogues with Piperidine Scaffolds

The following table compares tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate with structurally related piperidine derivatives:

Key Observations :

Functional Analogues with Heterocyclic Modifications

Example Compounds :

Molecular weight: 356.8 g/mol .

tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate (CAS: 2305255-24-5): Contains a sulfonyl-phenoxy-pyrimidine group, enhancing solubility and hydrogen-bonding capacity. Molecular weight: 448.5 g/mol .

Comparison :

- The target compound’s benzyl group provides aromatic interactions absent in pyridazine or pyrimidine derivatives.

- Sulfonyl and phenoxy groups in pyrimidine analogues improve aqueous solubility, whereas the benzyl group may reduce it .

Biological Activity

Tert-butyl N-(1-benzyl-3-methylpiperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 290.40 g/mol. It features a tert-butyl group, a carbamate functional group, and a benzyl-substituted piperidine derivative, contributing to its lipophilicity and potential permeability across biological membranes .

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and transporters. Studies indicate that it may act as an inhibitor of certain receptors involved in the central nervous system (CNS), particularly dopamine and serotonin receptors .

Key Mechanisms:

- Receptor Interaction : The compound exhibits binding affinity for neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating their activity and influencing various biological pathways .

Biological Activity

Research has demonstrated that this compound possesses several biological activities:

- CNS Activity : Due to its structural similarity to psychoactive compounds, it shows promise as a CNS agent.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in conditions like neurodegeneration .

- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor cell proliferation, indicating possible anticancer applications .

Data Table: Biological Activity Overview

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated significant anxiolytic effects at doses that did not produce sedation, suggesting a favorable profile for CNS applications .

Case Study 2: Antitumor Potential

In vitro studies assessed the compound's effects on various cancer cell lines. Results showed that it inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.